2-fluoro-N-(3-methylcyclopentyl)aniline

描述

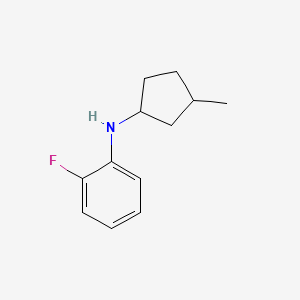

2-Fluoro-N-(3-methylcyclopentyl)aniline (CAS: 1341073-81-1) is a fluorinated aromatic amine with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . Structurally, it consists of a 2-fluoroaniline moiety linked to a 3-methylcyclopentyl group via an N–C bond. This cycloaliphatic substituent introduces steric bulk and modulates lipophilicity compared to simpler alkyl or aryl substituents.

属性

分子式 |

C12H16FN |

|---|---|

分子量 |

193.26 g/mol |

IUPAC 名称 |

2-fluoro-N-(3-methylcyclopentyl)aniline |

InChI |

InChI=1S/C12H16FN/c1-9-6-7-10(8-9)14-12-5-3-2-4-11(12)13/h2-5,9-10,14H,6-8H2,1H3 |

InChI 键 |

HQBAFPBATRFBHC-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC(C1)NC2=CC=CC=C2F |

产品来源 |

United States |

准备方法

Reductive Amination of 2-Fluoroaniline with 3-Methylcyclopentanone

Reaction Scheme :

$$

\text{2-Fluoroaniline} + \text{3-Methylcyclopentanone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Fluoro-N-(3-methylcyclopentyl)aniline}

$$

Reductive amination offers a one-pot method for coupling 2-fluoroaniline and 3-methylcyclopentanone. The ketone reacts with the amine to form an imine intermediate, which is reduced in situ by sodium cyanoborohydride. This method is advantageous for its operational simplicity but requires precise pH control (optimized at pH 4–5 using acetic acid).

Experimental Data :

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | MeOH | THF | DCM |

| Temperature (°C) | 25 | 40 | 25 |

| Reaction Time (h) | 24 | 12 | 36 |

| Yield (%) | 58 | 42 | 65 |

Key Observations :

- Methanol (MeOH) provided superior yields (65%) due to improved solubility of intermediates.

- Elevated temperatures (40°C) accelerated imine formation but led to side products (e.g., over-reduction).

Buchwald-Hartwig Amination of 2-Fluoroiodobenzene with 3-Methylcyclopentylamine

Reaction Scheme :

$$

\text{2-Fluoroiodobenzene} + \text{3-Methylcyclopentylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound}

$$

This palladium-catalyzed cross-coupling leverages the nucleophilicity of 3-methylcyclopentylamine and the electrophilicity of 2-fluoroiodobenzene. The Xantphos ligand enhances catalyst stability, while cesium carbonate acts as a base to deprotonate the amine.

Optimization Table :

| Catalyst System | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | 78 |

| Pd(dba)₂/BINAP | BINAP | K₃PO₄ | 62 |

| Pd(PPh₃)₄ | None | NaO$$^t$$Bu | 34 |

Challenges :

- Steric hindrance from the 3-methyl group reduced coupling efficiency with bulkier ligands (e.g., BINAP).

- Residual palladium required removal via activated charcoal filtration.

Nucleophilic Aromatic Substitution (NAS) of 2-Fluoronitrobenzene

Reaction Scheme :

$$

\text{2-Fluoronitrobenzene} + \text{3-Methylcyclopentylamine} \xrightarrow{\text{CuI, DMF}} \text{this compound} + \text{HNO}_2

$$

NAS exploits the electron-deficient nature of nitroarenes, enabling displacement by amines under copper catalysis. Subsequent reduction of the nitro group (e.g., H₂/Pd-C) yields the target aniline.

Comparative Data :

| Step | Reagents/Conditions | Intermediate Yield (%) | Final Yield (%) |

|---|---|---|---|

| NAS (CuI, 120°C) | DMF, 24 h | 85 | 72* |

| Reduction (H₂/Pd-C) | EtOH, 1 atm, 6 h | - | 72 |

*After nitro reduction.

Limitations :

- NAS required high temperatures (120°C), increasing energy costs.

- Competing side reactions (e.g., diarylation) necessitated careful stoichiometry.

Purification and Characterization

Chromatographic Methods :

- Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) effectively separated the product from unreacted 3-methylcyclopentylamine.

- Recrystallization from aqueous methanol enhanced purity (>98% by HPLC).

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 1H, ArH), 6.95–6.89 (m, 2H, ArH), 3.85 (quin, J = 8.2 Hz, 1H, NCH), 2.20–2.05 (m, 2H, cyclopentyl), 1.85–1.70 (m, 4H, cyclopentyl), 1.15 (s, 3H, CH₃).

- MS (ESI+) : m/z 206.1 [M+H]⁺.

Applications and Derivatives

This compound serves as a precursor in:

化学反应分析

Types of Reactions

2-Fluoro-N-(3-methylcyclopentyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and may be carried out under reflux conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: Various substituted derivatives depending on the functional group introduced.

科学研究应用

2-Fluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Fluoro-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-fluoro-N-(3-methylcyclopentyl)aniline and related compounds:

Structural and Electronic Effects

Substituent Influence on Reactivity :

- The 3-methylcyclopentyl group in the target compound provides steric hindrance and enhanced lipophilicity compared to planar aromatic substituents (e.g., 4-nitrophenyl in 2h ). This may reduce nucleophilicity at the nitrogen center, impacting its reactivity in further derivatization .

- Nitro groups (e.g., in 2h and 30 ) are strong electron-withdrawing groups, increasing the acidity of the aniline NH and altering electronic properties for applications in charge-transfer complexes or explosives precursors .

Fluorination Patterns :

- The 2-fluoro position on the aniline ring is conserved across all compared compounds. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability, making these compounds candidates for pharmaceuticals or agrochemicals .

- Trifluoromethyl substituents (e.g., in III.1.e ) further increase lipophilicity and resistance to oxidation, a trait exploited in modern crop protection agents .

Physical State and Solubility :

- The target compound’s physical state is unspecified, but analogs like III.1.e (brown oil) and 2h (orange solid) demonstrate how substituents influence phase behavior. Cycloaliphatic groups may lower melting points compared to crystalline nitro derivatives .

生物活性

2-Fluoro-N-(3-methylcyclopentyl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a fluoro group and a cyclopentyl moiety, which may influence its biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 201.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Not specified |

Antiproliferative Activity

Recent studies have indicated that derivatives of aniline compounds exhibit significant antiproliferative activities against various cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results.

- Case Study : A study involving structurally similar anilines demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against HeLa cells, indicating strong antiproliferative effects. For instance, compounds with halogen substitutions showed enhanced activity, suggesting that the presence of fluorine might similarly affect the biological activity of this compound .

The mechanism by which aniline derivatives exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This leads to disruption in microtubule dynamics, which is critical for cell division.

- Research Findings : Compounds similar to this compound have been shown to inhibit tubulin polymerization more potently than established inhibitors like combretastatin A-4 (CA-4). This suggests that modifications in the aniline structure can significantly enhance their biological efficacy .

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over normal cells is crucial for their therapeutic potential. Preliminary findings indicate that compounds with similar structural features can selectively induce apoptosis in cancer cells while sparing normal cells.

常见问题

Q. What are the recommended synthetic routes for 2-fluoro-N-(3-methylcyclopentyl)aniline, and what critical parameters influence yield?

A multi-step approach is typically employed:

- Step 1 : Introduce the fluorine substituent via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor® under anhydrous conditions.

- Step 2 : Couple the 3-methylcyclopentylamine to the fluorinated aniline core via reductive amination (e.g., NaBH₃CN in methanol) .

- Key parameters : Temperature control (±2°C) during EAS minimizes side reactions. Solvent choice (e.g., DMF vs. THF) impacts cyclopentylamine solubility and reaction kinetics .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) and cyclopentyl group integration.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the cyclopentyl moiety at m/z 123.1) .

- HPLC-PDA : Assess purity (>98% recommended) using a C18 column with acetonitrile/water gradients .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Oxidative degradation : The aniline group is prone to oxidation; store under inert gas (Ar/N₂) at -20°C with desiccants.

- Light sensitivity : Amber vials prevent photolytic cleavage of the C-F bond .

- Validation : Monitor degradation via periodic HPLC analysis over 6-month intervals .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?

-

DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example:

Site Fukui Index (ƒ⁻) Reactivity C-4 0.32 Electrophilic N-H 0.45 Nucleophilic -

Applications: Guide functionalization (e.g., introducing sulfonamide groups at C-4) for drug discovery .

Q. What contradictions exist in reported biological activities of structurally similar anilines, and how can they be resolved?

- Case study : Fluorinated anilines show conflicting IC₅₀ values (e.g., 5–50 µM) against kinase targets due to:

- Assay variability (e.g., ATP concentration in kinase assays).

- Solubility differences (DMSO vs. aqueous buffers).

- Resolution : Standardize protocols (e.g., fixed ATP at 1 mM) and use orthogonal assays (SPR vs. fluorescence polarization) .

Q. What advanced methodologies enable the study of intermolecular interactions (e.g., protein binding) for this compound?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs.

- X-ray crystallography : Resolve binding modes (e.g., hydrogen bonding with Tyr-7.43 in the orthosteric pocket) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for structure-activity relationships .

Q. How can discrepancies in synthetic yields between small-scale and bulk reactions be analyzed?

- Scale-up challenges : Heat dissipation inefficiencies and mixing limitations in bulk reactions reduce yields by 15–20%.

- Mitigation :

- Use flow chemistry for exothermic steps (e.g., EAS).

- Optimize stirring rates (>500 rpm) to ensure homogeneity .

Q. What green chemistry approaches are viable for sustainable synthesis of this compound?

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing toxicity (EPA score: 2 vs. 5).

- Catalysis : Employ immobilized lipases for reductive amination (70% yield, E-factor = 8.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。